molecular formula C6H10F2N2S B6613416 4,4-Difluoro-1-piperidinecarbothioamide CAS No. 860344-90-7

4,4-Difluoro-1-piperidinecarbothioamide

Cat. No. B6613416
M. Wt: 180.22 g/mol
InChI Key: BEOMFQDHLZOAFS-UHFFFAOYSA-N
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Patent
US08796320B2

Procedure details

Commercially available 4,4-difluoropiperidine hydrochloride (883 mg, 5.60 mmol) and triethylamine (0.85 mL, 6.10 mmol) were added to a solution of 1,1-thiocarbonyldiimidazole (1.05 g, 5.89 mmol) in THF (20 mL) under ice-cooling, followed by stirring at room temperature for 3 hr in an argon atmosphere. The reaction solution was concentrated. Concentrated aqueous ammonia (30 mL) was added to the residue, followed by stirring overnight at room temperature. The precipitated crystals were collected by filtration, washed with water, and dried to obtain 4,4-difluoropiperidinothiocarboxamide (850 mg, 4.72 mmol) as a light yellow powder.
Quantity
883 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1([F:9])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.C(N(CC)CC)C.C1N=C[N:19]([C:22](N2C=NC=C2)=[S:23])C=1>C1COCC1>[F:2][C:3]1([F:9])[CH2:8][CH2:7][N:6]([C:22]([NH2:19])=[S:23])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
883 mg
Type
reactant
Smiles
Cl.FC1(CCNCC1)F
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.05 g
Type
reactant
Smiles
C1=CN(C=N1)C(=S)N2C=CN=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 hr in an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
Concentrated aqueous ammonia (30 mL) was added to the residue
STIRRING
Type
STIRRING
Details
by stirring overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1(CCN(CC1)C(=S)N)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.72 mmol
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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